Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with a complex structure that includes a thiazole ring, an amino group, and an ethyl ester
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
ethyl 2-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C10H14N2O2S/c1-3-5-11-10-12-8(7-15-10)6-9(13)14-4-2/h3,7H,1,4-6H2,2H3,(H,11,12) |
InChI Key |
HHSLGYAHOAGJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of prop-2-en-1-amine with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group attacks the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazoles or substituted thiazoles.
Scientific Research Applications
Ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(prop-2-en-1-yl)amino]acetate
- 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- N-(prop-2-en-1-yl)acetamide
Uniqueness
Ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate is unique due to its thiazole ring, which imparts specific biological activities not found in other similar compounds. The presence of the thiazole ring enhances its potential as an antimicrobial agent compared to other compounds lacking this structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
